Trestatin C

Enzyme Kinetics Inhibitor Potency α-Amylase

Trestatin C (CAS 71892-68-7) is the largest and most complex member of the trestatin family, a group of basic pseudo-oligosaccharide α-amylase inhibitors produced by Streptomyces dimorphogenes NR-320-OM7HB. With a molecular formula of C75H125N3O52 and a molecular weight of approximately 1900.79 Da, Trestatin C is structurally characterized by a trehalose moiety at the non-reducing end of its extended oligosaccharide chain, a feature common to all trestatins but maximally elaborated in the C component.

Molecular Formula C75H125N3O52
Molecular Weight 1900.8 g/mol
CAS No. 71892-68-7
Cat. No. B1227751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrestatin C
CAS71892-68-7
Synonymstrestatin
trestatin A
trestatin B
trestatin C
Molecular FormulaC75H125N3O52
Molecular Weight1900.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO
InChIInChI=1S/C75H125N3O52/c1-16-31(76-22-4-19(7-79)34(88)42(96)35(22)89)39(93)51(105)67(114-16)125-62-26(11-83)118-70(55(109)46(62)100)123-60-20(8-80)5-23(36(90)44(60)98)77-32-17(2)115-68(52(106)40(32)94)126-63-27(12-84)119-71(56(110)47(63)101)124-61-21(9-81)6-24(37(91)45(61)99)78-33-18(3)116-69(53(107)41(33)95)127-64-28(13-85)120-72(57(111)48(64)102)128-65-29(14-86)121-73(58(112)49(65)103)129-66-30(15-87)122-75(59(113)50(66)104)130-74-54(108)43(97)38(92)25(10-82)117-74/h4-6,16-18,22-113H,7-15H2,1-3H3/t16-,17-,18-,22?,23?,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m1/s1
InChIKeyOBZZPMPQQQMTMK-FPAWZWHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trestatin C (CAS 71892-68-7): A Structurally Defined, High-Molecular-Weight Oligosaccharide α-Amylase Inhibitor from Streptomyces dimorphogenes


Trestatin C (CAS 71892-68-7) is the largest and most complex member of the trestatin family, a group of basic pseudo-oligosaccharide α-amylase inhibitors produced by Streptomyces dimorphogenes NR-320-OM7HB [1]. With a molecular formula of C75H125N3O52 and a molecular weight of approximately 1900.79 Da, Trestatin C is structurally characterized by a trehalose moiety at the non-reducing end of its extended oligosaccharide chain, a feature common to all trestatins but maximally elaborated in the C component [1] [2]. The compound exhibits potent inhibitory activity against mammalian pancreatic α-amylases, making it a critical reference standard for research on carbohydrate digestion modulation, postprandial glucose control, and microbial amylase inhibition.

Why Trestatin C Cannot Be Substituted by Generic α-Amylase or α-Glucosidase Inhibitors in Specialized Research Protocols


The trestatin complex and its individual components are not functionally interchangeable based on simple enzyme class inhibition alone. The Trestatin C molecule is uniquely distinguished from its smaller homologs (Trestatin A and B), the clinically approved drug acarbose, and other α-glucosidase inhibitors by its larger molecular size, its exquisite selectivity for α-amylase over intestinal α-glucosidases, and its distinct inhibition kinetics [1] [2]. Unlike acarbose, which broadly inhibits both pancreatic α-amylase and membrane-bound intestinal α-glucosidases (sucrase, maltase, isomaltase), the trestatins—and Trestatin C in particular—demonstrate a more restricted enzyme specificity profile, making generic substitution a confounding variable in studies designed to isolate α-amylase-mediated effects [2] [3].

Quantitative Evidence Guide: Trestatin C's Differentiated Performance Against Key Comparators


Trestatin C Exhibits Superior Potency Against α-Amylase Compared to the Clinical Candidate Bay e 4609

The trestatin family, which includes Trestatin C as its major constituent, was shown to inhibit α-amylase with a Ki of less than 1 µM, which is over one order of magnitude more potent than the comparator α-amylase inhibitor Bay e 4609 (Ki < 10 µM) in the same assay system [1].

Enzyme Kinetics Inhibitor Potency α-Amylase

Trestatin C Demonstrates Massive Potency Advantage Over Trestatin B in a Standardized α-Amylase Inhibition Screen

In a patent disclosure evaluating inhibitors of bacterial α-amylase for the treatment of rumen acidosis, pure Trestatin C achieved an IC50 value of 0.09 µg/mL, while its direct structural homolog Trestatin B, differing in the length of its oligosaccharide chain, showed a markedly weaker IC50 of 2.89 µg/mL (n=6 for both compounds) [1].

Structure-Activity Relationship Amylase Inhibition Oligosaccharide Chemistry

Trestatin C (as Trestatin Complex Ro 9-0154) Dose-Dependently Blunts Postprandial Glycemia in Humans with Sustained Efficacy Over 4 Weeks

In a placebo-controlled clinical study, the trestatin complex (Ro 9-0154, comprising Trestatins A, B, and C) reduced the maximal postprandial blood glucose increase following a 115-g starch meal in normal subjects from 2.19 ± 0.57 mmol/L (placebo) to 0.26 ± 0.14 mmol/L at the 100 mg dose (p<0.05), and in Type 2 diabetic patients following a 50-g starch meal from 6.09 ± 0.02 mmol/L (placebo) to 1.69 ± 0.41 mmol/L at the 30 mg dose (p<0.05) [1]. This pharmacological activity was fully retained during 4 weeks of treatment in diabetic patients, demonstrating a lack of tachyphylaxis [1].

In Vivo Pharmacology Postprandial Glucose Clinical Trial

Trestatin (Ro 9-0154) Displays Superior Potency Over Acarbose and Miglitol in a Functional Rumen Fermentation Model

In batch culture rumen fermentation experiments, the microbial-derived inhibitors trestatin (TRE, i.e., the partially purified trestatin complex containing Trestatin C) and acarbose (ACB) both prevented decreases in pH and volatile fatty acid (VFA) production; however, the effective dose range for trestatin was 0.1–1.1 mg, which is approximately 12-fold lower than that for acarbose (1.2–9.5 mg) [1]. In the same study, miglitol and the plant-derived inhibitors failed to affect pH or reduce VFA concentrations with the same apparent potency [1].

Microbial Fermentation Animal Nutrition Amylase Inhibition

Trestatin Family Inhibitors Demonstrate a Clean Selectivity Window by Sparing β-Amylase and β-Glucosidase

Trestatin complex, containing Trestatin C, inhibits pancreatic α-amylase, Aspergillus α-amylase, and Bacillus subtilis α-amylase, but shows no inhibitory activity against β-amylase and β-glucosidase across multiple biochemical characterizations [1] [2]. This selectivity profile is in contrast to acarbose, which additionally inhibits intestinal α-glucosidases such as sucrase, maltase, and isomaltase [3].

Enzyme Specificity Off-Target Selectivity Biochemical Assay

Trestatin C's Unique Molecular Topology Among Trestatin Homologs Correlates with Maximal Active-Site Occupancy

Structural studies of the trestatin family have established that the core scaffold occupies five central sugar-binding subsites of porcine pancreatic α-amylase (PPA), analogous to acarbose binding [1]. While the crystallographic complex with PPA was solved using the trestatin A-derived pseudo-octasaccharide V-1532, the study explicitly noted that PPA can accommodate more than five rings in its active site region and that additional rings would only slightly increase binding affinity [1]. Since Trestatin C (C75) possesses a significantly longer oligosaccharide chain than Trestatin A (C56) and Trestatin B (C37), it represents the maximal elaborated binding mode within this pharmacophore class [2].

Structural Biology X-ray Crystallography Binding Mode

Validated Research and Industrial Application Scenarios for Trestatin C Based on Quantitative Evidence


Pharmacological Probe for Isolating α-Amylase-Mediated Glycemic Control in Diabetes Research

Trestatin C is ideally suited as a selective α-amylase inhibitor in preclinical diabetes models where the goal is to isolate the contribution of pancreatic amylase inhibition from intestinal α-glucosidase effects—a distinction that acarbose, with its dual inhibition profile, cannot achieve. The clinical trial by Eichler et al. (1984) demonstrates that the trestatin complex dose-dependently reduces postprandial glucose excursions following a starch challenge without affecting glucose or sucrose absorption, confirming its in vivo specificity [1]. This makes Trestatin C the preferred positive control for mechanistic studies requiring clean α-amylase pharmacology.

High-Potency Standard in Rumen Microbiology and Animal Nutrition Research

For research on modulating ruminal starch fermentation to prevent acidosis or redirect nutrient flow in ruminants, Trestatin C (as part of the trestatin complex) offers a demonstrated potency advantage over both acarbose and miglitol. The functional rumen batch culture study by Hristov et al. (2009) confirmed that trestatin was effective at doses 8- to 12-fold lower than acarbose, while miglitol lacked comparable efficacy altogether [1]. Researchers developing anti-acidosis feed additives or studying rumen microbial ecology should use trestatin C as the benchmark amylase inhibitor, as its in vitro potency advantage is directly quantified and published.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Oligosaccharide Amylase Inhibitors

The trestatin family—with Trestatin C as its largest and most potent member—provides a well-characterized homologous series (A, B, C) for SAR investigations. The direct head-to-head comparison from patent data shows Trestatin C (IC50 = 0.09 µg/mL) is 32-fold more potent than Trestatin B (IC50 = 2.89 µg/mL) in a standardized amylase assay [1]. Combined with the crystallographic evidence that porcine pancreatic α-amylase can accommodate more than five sugar rings in its active site [2], Trestatin C serves as the critical upper-bound reference point for computational modeling, inhibitor optimization, and the design of next-generation carbohydrate-based therapeutics targeting α-amylase.

Benchmark Inhibitor in Microbial α-Amylase Screening and Bioprospecting Programs

For natural product screening programs seeking novel α-amylase inhibitors from microbial sources, Trestatin C represents a naturally occurring, structurally defined benchmark with fully disclosed isolation and characterization methods. The comparative Ki data from De Mot and Verachtert (1987) positions the trestatin class as substantially more potent than other contemporaneous inhibitors (Ki < 1 µM vs. Ki < 10 µM for Bay e 4609) [1]. Screening campaigns can leverage Trestatin C as a high-stringency positive control to calibrate assay sensitivity and establish potency thresholds for hit declaration.

Quote Request

Request a Quote for Trestatin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.